N-benzhydryl-N-(2-ethoxybenzyl)amine

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Procure N-Benzhydryl-N-(2-ethoxybenzyl)amine for your advanced research. The critical ortho-ethoxy substitution pattern offers distinct steric and electronic properties compared to para-isomers or N-alkyl analogs, essential for accurate SAR studies. This structural specificity directly modulates logP and conformational flexibility, impacting membrane permeability and target binding. For materials science, this higher molecular weight variant suggests superior extraction resistance. Ensure experimental validity by choosing this precise analog for your lead optimization, polymer stabilization, or synthetic methodology development programs.

Molecular Formula C22H24ClNO
Molecular Weight 353.9 g/mol
Cat. No. B4100168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzhydryl-N-(2-ethoxybenzyl)amine
Molecular FormulaC22H24ClNO
Molecular Weight353.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1CNC(C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C22H23NO.ClH/c1-2-24-21-16-10-9-15-20(21)17-23-22(18-11-5-3-6-12-18)19-13-7-4-8-14-19;/h3-16,22-23H,2,17H2,1H3;1H
InChIKeyWXAZQWYIEUNPQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzhydryl-N-(2-ethoxybenzyl)amine: Structural Overview and Core Identifiers for Research Procurement


N-Benzhydryl-N-(2-ethoxybenzyl)amine (C22H23NO, molecular weight: 317.42 g/mol) is a benzhydryl amine derivative featuring a diphenylmethyl core linked to a 2-ethoxybenzyl moiety . It belongs to the broader class of diarylmethylamines, which are recognized as privileged scaffolds in medicinal chemistry and materials science due to their diverse bioactivities, including anticancer, antiviral, and anti-leishmanial properties [1]. As of the current knowledge cutoff, this specific compound lacks an assigned CAS registry number in the public domain and has limited representation in primary peer-reviewed literature . Its procurement is primarily intended for early-stage research, synthetic exploration, and as a structural analog for structure-activity relationship (SAR) studies.

Why N-Benzhydryl-N-(2-ethoxybenzyl)amine Cannot Be Casually Substituted by In-Class Analogs


Substituting N-Benzhydryl-N-(2-ethoxybenzyl)amine with seemingly similar benzhydryl amines, such as N-benzhydryl-N-methylamine or N-benzhydryl-N-(4-ethoxybenzyl)amine, introduces meaningful variations in physicochemical properties and potential biological interactions. The ortho-ethoxybenzyl group in the target compound confers distinct steric and electronic characteristics compared to para-substituted isomers or smaller N-alkyl analogs. These structural differences directly impact lipophilicity (logP), molecular size, and conformational flexibility—factors that critically influence membrane permeability, target binding, and metabolic stability in biological systems [1][2]. In material science applications, such as polymer stabilization, the specific substitution pattern and molecular weight determine extraction resistance, compatibility with polymer matrices, and overall stabilization efficacy [3]. Therefore, assuming functional equivalence without experimental verification may lead to erroneous SAR interpretations or suboptimal material performance.

N-Benzhydryl-N-(2-ethoxybenzyl)amine: Quantitative Comparative Evidence for Informed Scientific Selection


Molecular Weight and Calculated Lipophilicity (cLogP) Differentiate This Compound from Simpler Benzhydryl Amines

N-Benzhydryl-N-(2-ethoxybenzyl)amine possesses a molecular weight of 317.42 g/mol . Based on structural considerations and computational predictions typical for this scaffold, its calculated octanol-water partition coefficient (cLogP) is estimated to be in the range of 4.5–5.0. In contrast, benzhydrylamine has a molecular weight of 183.25 g/mol and a cLogP of 2.735 [1]. N-Benzhydryl-N-methylamine has a molecular weight of 197.28 g/mol . The target compound exhibits a >70% increase in molecular weight relative to benzhydrylamine and a >60% increase relative to N-benzhydryl-N-methylamine. This substantial increase in size and lipophilicity directly influences membrane permeability, metabolic stability, and protein binding characteristics [2].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Ortho-Ethoxybenzyl Substitution Confers Distinct Steric and Electronic Properties Relative to Para- and Methoxy Analogs

The ortho-substituted 2-ethoxybenzyl group in N-Benzhydryl-N-(2-ethoxybenzyl)amine creates unique steric hindrance and intramolecular interactions compared to its para-substituted isomer, N-benzhydryl-N-(4-ethoxybenzyl)amine . Ortho-substituents are known to influence basicity, reactivity, and conformational preferences differently than para-substituents [1]. Additionally, the ethoxy group provides greater lipophilicity and steric bulk than the methoxy group found in N-benzhydryl-N-(2-methoxybenzyl)amine . These differences can lead to divergent binding affinities, metabolic profiles, and synthetic handling properties [2].

Structure-Activity Relationship Synthetic Chemistry Molecular Design

Benzhydryl Amine Class Demonstrates Broad Biological and Material Stabilization Potential, with Specific Scaffold Differentiation

Benzhydryl amines, as a class, exhibit diverse biological activities including anticancer, antimalarial, antiviral, and antihistamine effects [1]. Furthermore, structurally related alkoxybenzylhydroxylamines are patented as effective stabilizers against oxidative, thermal, and actinic degradation in organic materials, serving as color improvers and process stabilizers in polyolefins and other polymers [2]. While direct quantitative data for N-Benzhydryl-N-(2-ethoxybenzyl)amine in these specific assays is not available, its structural features—particularly the combination of a benzhydryl core with an alkoxybenzyl group—position it as a relevant candidate for exploring these application areas. The presence of the 2-ethoxybenzyl moiety may confer distinct extraction resistance and compatibility with polymer matrices compared to unsubstituted or differently substituted analogs [2].

Polymer Stabilization Drug Discovery Antioxidant Research

Distinctive Physical Properties of the 2-Ethoxybenzyl Fragment Differentiate This Compound from Simpler Benzyl Amines

The 2-ethoxybenzyl fragment of the target compound contributes to its overall physical properties. As a reference, 2-ethoxybenzylamine has a boiling point of 276.5 °C at 760 mmHg and a predicted density of 1.0 g/cm³ [1]. The target compound, being a much larger secondary amine, is expected to have a significantly higher boiling point and altered solubility profile. In contrast, simple benzhydrylamine has a boiling point of 295 °C at 760 mmHg [2]. The incorporation of the 2-ethoxybenzyl group into the benzhydryl amine framework results in a compound with properties that are not simply additive, influencing its behavior in synthetic transformations, purification processes, and formulation development.

Physical Organic Chemistry Property Prediction Synthetic Planning

N-Benzhydryl-N-(2-ethoxybenzyl)amine: Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Probing Ortho-Substitution Effects in Benzhydryl Amine Lead Optimization

Researchers investigating the structure-activity relationships (SAR) of benzhydryl amine-based therapeutics can utilize N-Benzhydryl-N-(2-ethoxybenzyl)amine as a specific tool compound. Its ortho-ethoxybenzyl substitution pattern introduces distinct steric and electronic properties compared to para-ethoxy or 2-methoxy analogs, as discussed in Evidence Item 2 [1]. This enables systematic exploration of how subtle changes in substituent position and size affect target binding, selectivity, and metabolic stability, providing valuable insights for lead optimization in drug discovery programs targeting the diverse bioactivities associated with the benzhydryl amine class [2].

Polymer and Materials Science: Evaluating Novel Stabilizers with Enhanced Compatibility and Extraction Resistance

Building on the class-level evidence that alkoxybenzyl derivatives are effective thermal and oxidative stabilizers for organic materials [3], N-Benzhydryl-N-(2-ethoxybenzyl)amine can be assessed as a candidate stabilizer in polyolefins, elastomers, and lubricants. Its higher molecular weight relative to simpler benzhydryl amines (Evidence Item 1) [4] suggests improved extraction resistance and potential for reduced volatility, key attributes for long-term material performance. Researchers can benchmark its efficacy against known stabilizers to determine if the specific ortho-ethoxybenzyl architecture confers advantages in color improvement, process stabilization, or compatibility with phenolic antioxidant systems.

Synthetic Methodology Development: Expanding the Scope of Benzhydryl Amine Synthesis

This compound represents a structurally defined target for developing and optimizing synthetic routes to asymmetrically substituted benzhydryl amines. The presence of both a bulky benzhydryl group and an ortho-substituted benzyl moiety creates steric challenges that test the efficiency and selectivity of coupling methodologies [5]. Success in synthesizing this compound with high purity can validate novel catalytic systems or reaction conditions, contributing to the broader synthetic chemistry toolkit for constructing complex diarylmethylamine scaffolds, which are valuable intermediates in pharmaceutical and materials research [2].

Analytical Reference Standard for Ortho-Ethoxybenzyl-Containing Compounds

Given its distinct physical properties (Evidence Item 4) [6], N-Benzhydryl-N-(2-ethoxybenzyl)amine can serve as a reference compound for developing analytical methods (e.g., HPLC, GC-MS) targeting molecules containing the 2-ethoxybenzyl or benzhydryl amine motifs. Its chromatographic retention and spectral characteristics can be used to optimize separation conditions or validate detection methods for more complex analogs, aiding quality control in chemical production and research laboratories.

Technical Documentation Hub

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